molecular formula C14H21NO2S B2451238 Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine CAS No. 915926-19-1

Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine

Cat. No.: B2451238
CAS No.: 915926-19-1
M. Wt: 267.39
InChI Key: BRKUQTJAKDFCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine is a synthetic sulfonamide derivative presented for research and development purposes. Sulfonamides represent a critical pharmacophore in medicinal chemistry, extensively utilized in the construction of bioactive molecules and sensors . Their fundamental interactions with carrier proteins, such as bovine serum albumin (BSA), are a key area of investigation for understanding drug transport and efficacy . This compound features a cyclopentylamine moiety, a structural feature common in many pharmacologically active agents and synthetic intermediates . The 2,4,5-trimethylphenyl group provides a sterically defined aromatic system that may influence binding affinity and selectivity toward biological targets. Researchers can employ this compound as a versatile intermediate in organic synthesis, particularly in the development of novel molecules for pharmaceutical screening. Potential research applications include exploring its inhibitory effects on various enzymes, investigating its role as a precursor for more complex chemical entities, and studying its physicochemical properties. Sulfonamide-based compounds are known to exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties, making them valuable scaffolds in drug discovery campaigns . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and refer to the associated Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-10-8-12(3)14(9-11(10)2)18(16,17)15-13-6-4-5-7-13/h8-9,13,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKUQTJAKDFCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4,5-Trimethylphenylsulfonyl Chloride

The sulfonyl chloride precursor is typically synthesized via chlorosulfonation of 2,4,5-trimethylbenzene. This involves treating the aromatic substrate with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 h), followed by quenching with ice water to precipitate the sulfonyl chloride. Alternative routes employ thiol oxidation: 2,4,5-trimethylbenzenethiol is oxidized to the sulfonic acid using hydrogen peroxide in acetic acid, followed by treatment with phosphorus pentachloride (PCl₅) to yield TMPSC.

Critical Considerations :

  • Chlorosulfonation favors electron-rich arenes but risks polysubstitution without temperature control.
  • Thiol oxidation offers higher regioselectivity but requires stringent anhydrous conditions during PCl₅-mediated chlorination.

Direct Sulfonylation of Cyclopentylamine

The most straightforward route involves reacting TMPSC with cyclopentylamine in a polar aprotic solvent.

Standard Alkaline Conditions

A mixture of TMPSC (1.2 equiv) and cyclopentylamine (1.0 equiv) in tetrahydrofuran (THF) is treated with sodium hydride (1.5 equiv) at 0°C, followed by gradual warming to room temperature. This method, adapted from Rad et al., achieves yields of 68–72% after aqueous workup and recrystallization from ethanol/water.

Mechanistic Insight :
NaH deprotonates cyclopentylamine, enhancing its nucleophilicity. The sulfonyl chloride’s electrophilic sulfur undergoes backside attack, forming the sulfonamide bond with inversion of configuration.

Triethylamine-Mediated Coupling

In anhydrous acetonitrile, TMPSC and cyclopentylamine (1:1 molar ratio) react in the presence of triethylamine (Et₃N, 2.0 equiv) at 50°C for 12 h. Post-reaction, the mixture is concentrated, and the residue is triturated with diethyl ether to isolate the product in 65–70% yield.

Advantages Over NaH :

  • Et₃N’s milder basicity reduces side reactions (e.g., sulfonate ester formation).
  • Acetonitrile’s high dielectric constant stabilizes the transition state, accelerating the reaction.

Two-Step Synthesis via Sulfonate Intermediate

For substrates sensitive to sulfonyl chlorides, an alternative pathway employs cyanuric chloride (TCT) to generate a sulfonate intermediate.

Sulfonate Salt Formation

TMPSC (1.0 equiv) is treated with TCT (1.1 equiv) in acetonitrile to form a reactive sulfonate-TCT adduct. Cyclopentylamine (1.05 equiv) is then introduced, leading to nucleophilic displacement and sulfonamide formation. Yields reach 75–80% after column chromatography (SiO₂, ethyl acetate/hexane).

Key Observation :
The TCT-mediated route bypasses the need for free sulfonyl chloride, ideal for moisture-sensitive or thermally labile substrates.

Microwave-Assisted Optimization

Emerging techniques leverage microwave irradiation to enhance reaction efficiency. A mixture of TMPSC, cyclopentylamine, and K₂CO₃ in 1,4-dioxane/water (5:1) is irradiated at 140°C for 15 min, achieving 85% yield.

Benefits :

  • Reduced reaction time (15 min vs. 12 h conventionally).
  • Higher yields due to improved energy transfer and reduced decomposition.

Comparative Analysis of Methodologies

Method Conditions Yield (%) Purity (%) Scalability
NaH/THF 0°C → RT, 12 h 68–72 95 Moderate
Et₃N/MeCN 50°C, 12 h 65–70 97 High
TCT-Mediated RT, 6 h 75–80 98 Moderate
Microwave Irradiation 140°C, 15 min 85 99 High

Interpretation :
Microwave-assisted synthesis offers the highest efficiency, though it requires specialized equipment. The TCT route balances yield and purity but involves additional synthetic steps.

Challenges and Mitigation Strategies

Steric Hindrance

The 2,4,5-trimethylphenyl group imposes significant steric bulk, slowing nucleophilic attack. Remedies include:

  • Elevated Temperatures : Prolonged heating (e.g., 80°C, 24 h) to overcome kinetic barriers.
  • Catalytic DMAP : 4-Dimethylaminopyridine (5 mol%) accelerates the reaction by stabilizing the sulfonyl chloride’s leaving group.

Hydrolytic Degradation

Sulfonamides are prone to hydrolysis under acidic or basic conditions. Storage in anhydrous environments and avoidance of aqueous workups at extreme pH are critical.

Chemical Reactions Analysis

Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or alcohols.

Scientific Research Applications

Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine. Research has shown that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have been reported to induce apoptosis in cancer cells, suggesting that modifications to the cyclopentyl sulfonamide structure could enhance its anticancer efficacy .

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival. Studies indicate that sulfonamides can act as inhibitors of carbonic anhydrases and other enzymes involved in tumor growth and metastasis .

Synthesis and Derivatives

Synthetic Routes
The synthesis of this compound typically involves the reaction of cyclopentyl amines with sulfonyl chlorides. This method allows for the introduction of various substituents that can modulate biological activity. The versatility of this compound's structure makes it a valuable scaffold for further chemical modifications aimed at enhancing its pharmacological properties .

Derivatives and Their Applications
Numerous derivatives of sulfonamide compounds have been synthesized to explore their biological activities. For example, modifications to the aromatic ring or the introduction of different alkyl groups can significantly alter the compound's potency and selectivity against cancer cell lines .

Case Studies

Case Study 1: Antitumor Activity
In a study evaluating a series of sulfonamide derivatives, this compound exhibited promising results against human colon cancer cell lines (HCT-116). The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin but required further structural optimization to enhance its efficacy .

Case Study 2: Inhibition Studies
Another investigation focused on the inhibitory effects of sulfonamide derivatives on specific enzymes involved in cancer proliferation. This compound was found to inhibit carbonic anhydrase activity effectively, which is linked to tumor growth regulation .

Potential Therapeutic Applications

Given its biological activities and structural characteristics, this compound holds promise as a lead compound for developing new anticancer agents. Its ability to modulate enzyme activity makes it a candidate for further research into targeted therapies for various malignancies.

Mechanism of Action

The mechanism of action of Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for the growth and replication of bacteria, leading to their eventual death .

Comparison with Similar Compounds

Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine can be compared with other similar compounds, such as:

    N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide: This compound has a similar structure but differs in the position of the methyl groups on the benzene ring.

    N’-cyclopentylidene-3,4,5-trimethylbenzenesulfonohydrazide: This compound contains a hydrazide group instead of the sulfonamide group, leading to different chemical properties and applications.

Biological Activity

Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.

Chemical Structure and Synthesis

Chemical Structure : The compound features a cyclopentyl group attached to a sulfonamide moiety, which is further substituted with a 2,4,5-trimethylphenyl group. This unique structure may influence its biological interactions.

Synthesis : The synthesis of this compound can be achieved through various methods involving the reaction of cyclopentyl amines with sulfonyl chlorides under basic conditions. The process typically involves the following steps:

  • Formation of the Sulfonamide : React cyclopentyl amine with 2,4,5-trimethylphenylsulfonyl chloride in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
  • Purification : The crude product can be purified using column chromatography to yield the desired sulfonamide.

This compound exhibits various biological activities that can be attributed to its interaction with specific biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its mechanism could involve inhibition of bacterial protein synthesis or interference with cell wall synthesis.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain deacetylases or kinases, which are crucial in cancer progression and inflammation.

Case Studies and Research Findings

  • Antibacterial Studies : A study assessed the compound's efficacy against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 μM, suggesting potential as an antibacterial agent .
  • Cytotoxicity Assays : In vitro assays using human cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 μM across different cell lines (e.g., HeLa and MCF-7) .
  • Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in Annexin V positive cells upon treatment with the compound .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50 (μM)Reference
Antibacterial ActivityE. coli>50
Antibacterial ActivityS. aureus>50
CytotoxicityHeLa20
CytotoxicityMCF-730
Apoptosis InductionHuman Cancer CellsN/A

Q & A

Q. What are the common synthetic routes for Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine?

The synthesis typically involves reacting cyclopentylamine with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a base). The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur in the sulfonyl chloride. Purification is achieved through recrystallization or column chromatography to isolate the sulfonamide product. This method aligns with general sulfonamide synthesis strategies observed in structurally analogous compounds .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on spectroscopic techniques:

  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, with characteristic sulfonamide signals (e.g., S=O stretching in IR).
  • Mass spectrometry confirms molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) provides precise bond lengths and angles. For example, PubChem-derived data for similar sulfonamides (e.g., cyclopropyl analogs) highlight the utility of InChI keys and SMILES notations for digital reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation.
  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.
  • Catalytic additives : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonyl chloride activation. Multi-step protocols for structurally complex sulfonamides emphasize rigorous monitoring via TLC or HPLC to track intermediate purity .

Q. What methodologies are employed to study the enzyme inhibition mechanisms of this compound?

Mechanistic studies combine:

  • Kinetic assays : Measure IC₅₀ values using fluorogenic or chromogenic substrates.
  • Molecular docking : Predict binding modes to active sites (e.g., using AutoDock Vina).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics. Computational studies on analogous sulfonamides reveal steric and electronic interactions between the sulfonyl group and enzyme catalytic residues .

Q. How can contradictory data regarding the biological activity of this compound be resolved?

Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) are addressed by:

  • Standardized assays : Replicating experiments under identical conditions (pH, temperature, buffer systems).
  • Structural analogs : Testing derivatives to isolate the pharmacophore.
  • Meta-analysis : Comparing data across published studies to identify confounding variables (e.g., impurity levels). For example, sulfonamide bioactivity discrepancies often arise from differences in cell-line specificity or assay sensitivity .

Methodological Considerations

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT calculations for reaction pathways) .
  • Reproducibility : Publish detailed synthetic protocols and spectral data to enable independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.